Tellurium tetrachloride

説明

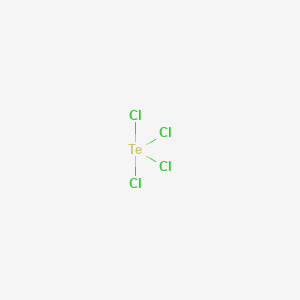

Tellurium tetrachloride is an inorganic compound with the empirical formula TeCl₄. It is a volatile compound that sublimates at 200°C under reduced pressure. In its solid state, this compound appears as a hygroscopic pale yellow solid, which turns into a maroon liquid when fused. The compound is known for its distorted octahedral coordination geometry in the solid state and seesaw molecular shape in the gas phase .

準備方法

Tellurium tetrachloride is typically synthesized by the direct chlorination of tellurium powder. The reaction is initiated with heat, and the product is isolated by distillation. The chemical reaction can be represented as: [ \text{Te} + 2 \text{Cl}_2 \rightarrow \text{TeCl}_4 ] In industrial settings, the preparation of this compound follows similar principles, ensuring high purity and yield through controlled reaction conditions and purification processes .

化学反応の分析

Tellurium tetrachloride undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to lower oxidation states or oxidized to higher oxidation states, depending on the reagents and conditions used.

Substitution Reactions: It reacts with electron-rich arenes to form aryl tellurium compounds.

Addition Reactions: This compound adds to alkenes to form Cl-C-C-TeCl₃ derivatives, which can be subsequently treated with sodium sulfide to remove the tellurium component.

科学的研究の応用

Organic Synthesis

Highly Efficient Synthesis of Organotellurium Compounds

TeCl₄ plays a crucial role in the regioselective synthesis of organotellurium compounds. It reacts with alkenes to form organotellurium derivatives, which are essential intermediates in organic synthesis. For instance, Potapov et al. (2017) demonstrated that TeCl₄ can facilitate the formation of these compounds through unique reaction pathways, enhancing the efficiency of organic transformations .

Cyclization Reactions

TeCl₄ acts as a bis-electrophile in double-electrophilic cyclization reactions. Korol and Slivka (2018) highlighted its ability to initiate cyclization processes that yield complex cyclic structures, which are valuable in drug development and materials science .

Regio- and Stereoselective Additions

The compound is also utilized in regio- and stereoselective addition reactions. Musalova et al. (2017) investigated the addition of TeCl₄ to methyl propargyl ether, focusing on the stereochemical outcomes of the reaction. This application is particularly relevant for synthesizing compounds with specific spatial arrangements, which are critical in pharmaceuticals .

Materials Science

Semiconductor Applications

TeCl₄ is instrumental in the preparation of tellurium-based semiconductors and charge-transfer complexes. Research indicates that organoselenium and tellurium compounds can form highly conductive materials, which are essential for electronic applications . The ability to control the properties of these materials makes TeCl₄ a valuable precursor in semiconductor manufacturing.

Nanomaterials Production

this compound can be used to synthesize nanostructured materials with unique optical and electronic properties. These nanomaterials have potential applications in photovoltaics and photonics, where their size-dependent properties can enhance device performance .

Medicinal Chemistry

Antioxidant Properties

Recent studies have explored the antioxidant activities of tellurium-containing compounds derived from TeCl₄. Research published in Molecules indicates that tellurium derivatives can enhance the antioxidant capacity of proteins, offering potential therapeutic benefits against oxidative stress-related diseases . The incorporation of tellurium into peptides has shown significant protective effects on cells exposed to oxidative damage.

Anticancer Activity

Tellurium compounds have been investigated for their anticancer properties. Organotellurium compounds synthesized from TeCl₄ have demonstrated the ability to induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents . The mechanism involves down-regulation of anti-apoptotic proteins, making these compounds promising candidates for cancer treatment.

Toxicology Studies

Research into the toxicity of TeCl₄ has revealed its effects on cellular mechanisms. Studies indicate that exposure to tellurium compounds can lead to necrosis or apoptosis depending on the chemical environment and concentration . Understanding these toxicological profiles is essential for assessing safety in industrial applications and therapeutic uses.

Data Summary Table

作用機序

The mechanism of action of tellurium tetrachloride involves its ability to form various coordination complexes and undergo redox reactions. The compound’s reactivity is influenced by its hypervalent nature and the presence of lone pair electrons on the tellurium atom. These properties enable this compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

類似化合物との比較

Tellurium tetrachloride can be compared with other tellurium halides, such as tellurium tetrafluoride, tellurium tetrabromide, and tellurium tetraiodide. These compounds share similar structural features but differ in their reactivity and applications:

Tellurium tetrafluoride (TeF₄): More stable and less reactive compared to this compound.

Tellurium tetrabromide (TeBr₄): Similar reactivity but used in different synthetic applications due to the larger size of bromine atoms.

Tellurium tetraiodide (TeI₄): Less common and more reactive, often used in specialized chemical reactions.

This compound stands out due to its unique combination of volatility, reactivity, and ability to form high-valent organotellurium compounds, making it a valuable compound in both research and industrial applications.

生物活性

Tellurium tetrachloride is a yellowish liquid at room temperature and is highly reactive. It is primarily used in the synthesis of other tellurium compounds and as a reagent in organic chemistry. Its molecular weight is approximately 253.2 g/mol, and it has a boiling point of 140 °C.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | TeCl₄ |

| Molecular Weight | 253.2 g/mol |

| Appearance | Yellowish liquid |

| Boiling Point | 140 °C |

| Solubility in Water | Hydrolyzes |

Toxicity and Safety

Tellurium compounds, including TeCl₄, are known for their toxicity. The compound exhibits acute toxicity when inhaled or ingested, leading to symptoms such as respiratory distress, gastrointestinal irritation, and skin burns. In animal studies, exposure to tellurium compounds has been linked to liver and kidney damage due to oxidative stress and inflammation.

Case Study: Toxicological Effects on Rats

A study conducted by Kumar et al. (2018) investigated the effects of TeCl₄ on Wistar rats. The rats were exposed to varying concentrations of TeCl₄ over a period of 30 days. The study found significant alterations in liver enzymes (ALT and AST) and histopathological changes in liver tissues, indicating hepatotoxicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of tellurium compounds, including TeCl₄. Research indicates that tellurium-based compounds can exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

The study by Zhang et al. (2020) demonstrated that TeCl₄ showed significant inhibitory effects on Staphylococcus aureus at low concentrations, suggesting potential applications in antimicrobial therapies.

Anticancer Potential

Emerging research has indicated that tellurium compounds may possess anticancer properties. A study by Li et al. (2021) explored the effects of TeCl₄ on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Findings:

- MCF-7 Cells : TeCl₄ exhibited a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 30 µM.

- A549 Cells : The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and DNA fragmentation.

The biological activity of this compound may be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism underlies both its toxicological effects and its potential therapeutic applications.

特性

InChI |

InChI=1S/Cl4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLJJEFSPJCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Te](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeCl4, Cl4Te | |

| Record name | tellurium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064904 | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] White or yellow crystalline solid with an acrid odor; [MSDSonline] | |

| Record name | Tellurium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-07-0 | |

| Record name | Tellurium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNY2R5498H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula, weight, and structure of tellurium tetrachloride?

A1: this compound has the molecular formula TeCl4 and a molecular weight of 269.41 g/mol. It exists as a monomeric molecule with a pseudo trigonal bipyramidal structure (C2v symmetry) in the gas phase and in dilute solutions of non-polar solvents like benzene. [, ]

Q2: How does the structure of this compound change in different phases?

A2: While TeCl4 exists as a monomer in the gas phase and dilute non-polar solutions, it forms associated species, approximately trimers, in solvents like benzene and toluene at higher concentrations. [] In the solid state, TeCl4 adopts a polymeric structure similar to tellurium tetrafluoride, characterized by bridging chlorine atoms. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Several spectroscopic techniques are employed to study TeCl4, including Raman spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Raman and far-infrared spectroscopy have been particularly useful in elucidating the structure of TeCl4 in different phases and confirming its C2v symmetry in the gaseous and solution states. [, , , ] Mass spectrometry, coupled with gas-phase electron diffraction, has confirmed the monomeric nature of TeCl4 in the gas phase. []

Q4: How is this compound employed in organic synthesis?

A4: TeCl4 serves as a versatile reagent and catalyst in organic synthesis, facilitating various transformations:

- Conversion of Alcohols to Alkyl Chlorides: TeCl4 efficiently converts alcohols to their corresponding alkyl chlorides in good yields. []

- Deprotection of Acetals and Thioacetals: It acts as a mild deprotection reagent for acetals and thioacetals, regenerating the parent carbonyl compounds. []

- Ring Expansion Reactions: TeCl4 mediates ring expansion reactions of 1,3-dithiolanes and 1,3-oxathiolanes, yielding dihydro-1,4-dithiin and dihydro-1,4-oxathiin derivatives, respectively. []

- Synthesis of Organotellurium Compounds: It is a crucial reagent in synthesizing various organotellurium compounds, including diorganotellurium dichlorides via cleavage reactions with organolead compounds. []

Q5: How does this compound act as a Lewis acid catalyst in organic reactions?

A6: TeCl4, being a Lewis acid, readily accepts electron pairs from Lewis bases. This property allows it to activate carbonyl groups, facilitating reactions like acetalization, ketal formation, and esterification. For instance, polystyrene-supported TeCl4 complexes have demonstrated effectiveness as Lewis acid catalysts in these reactions. []

Q6: Is this compound selective in its reactions?

A7: TeCl4 exhibits regioselectivity in its reactions. For example, in the halotellurium-induced cyclization of N-methallyl quinazolone, TeCl4 regioselectively forms the linear hydrochloride of 2-methyl-2-[(trichlorotelluro)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-5-one. [] This regioselectivity is also observed in its reaction with alkynes, where it can lead to either syn- or anti-addition products depending on the reaction conditions. []

Q7: How does this compound contribute to material science?

A7: TeCl4 plays a vital role in material science, particularly in the fabrication of optical fibers and thin films:

- Optical Fiber Purification: It acts as a purifying agent in arsenic sulfide (As-S) and arsenic selenide (As-Se) glass optical fiber production by removing residual hydrogen impurities. [, ] The chlorine from TeCl4 reacts with hydrogen to form volatile HCl, which is removed during the process, improving the optical properties of the fibers.

- Tellurium Dioxide Thin Film Preparation: TeCl4 serves as a precursor in the non-hydrolytic sol-gel synthesis of TeO2 thin films. [] This method offers control over film thickness and morphology, making it suitable for various optoelectronic applications.

Q8: What safety precautions should be taken when handling this compound?

A9: TeCl4 should be handled with care due to its potential toxicity. It decomposes upon contact with water, releasing hydrochloric acid (HCl), a corrosive substance. [] Therefore, it's crucial to handle TeCl4 in a well-ventilated area, wearing appropriate personal protective equipment, and taking measures to prevent contact with water and moisture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。